![molecular formula C17H13Cl2N3O3 B14621761 1-({4-[(2,4-Dichlorophenyl)methoxy]-3-nitrophenyl}methyl)-1H-imidazole CAS No. 58041-91-1](/img/structure/B14621761.png)
1-({4-[(2,4-Dichlorophenyl)methoxy]-3-nitrophenyl}methyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-({4-[(2,4-Dichlorophenyl)methoxy]-3-nitrophenyl}methyl)-1H-imidazole is a complex organic compound that features a combination of aromatic rings and heterocyclic structures
Métodos De Preparación
The synthesis of 1-({4-[(2,4-Dichlorophenyl)methoxy]-3-nitrophenyl}methyl)-1H-imidazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Etherification: The formation of an ether bond between the aromatic ring and the 2,4-dichlorophenyl group.
Imidazole Formation: The final step involves the formation of the imidazole ring through cyclization reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Análisis De Reacciones Químicas
1-({4-[(2,4-Dichlorophenyl)methoxy]-3-nitrophenyl}methyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include nitric acid for nitration, halogens for substitution, and hydrogen gas for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-({4-[(2,4-Dichlorophenyl)methoxy]-3-nitrophenyl}methyl)-1H-imidazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antifungal or antibacterial agent due to its imidazole ring, which is known to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mecanismo De Acción
The mechanism of action of 1-({4-[(2,4-Dichlorophenyl)methoxy]-3-nitrophenyl}methyl)-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions in enzymes, inhibiting their activity. This inhibition can disrupt essential biological processes, leading to the compound’s antifungal or antibacterial effects. The pathways involved often include the inhibition of ergosterol synthesis in fungi or the disruption of bacterial cell wall synthesis.
Comparación Con Compuestos Similares
1-({4-[(2,4-Dichlorophenyl)methoxy]-3-nitrophenyl}methyl)-1H-imidazole can be compared to other imidazole-containing compounds, such as ketoconazole and sertaconazole. These compounds share similar antifungal properties but differ in their specific molecular structures and mechanisms of action. For example, sertaconazole contains a benzothiophene ring, which enhances its ability to form pores in fungal cell membranes .
Similar compounds include:
Ketoconazole: An antifungal agent with a similar imidazole ring structure.
Sertaconazole: Another antifungal agent with a unique benzothiophene ring.
Miconazole: An imidazole derivative used to treat fungal infections.
These comparisons highlight the unique structural features and specific applications of this compound in scientific research and industry.
Propiedades
Número CAS |
58041-91-1 |
|---|---|
Fórmula molecular |
C17H13Cl2N3O3 |
Peso molecular |
378.2 g/mol |
Nombre IUPAC |
1-[[4-[(2,4-dichlorophenyl)methoxy]-3-nitrophenyl]methyl]imidazole |
InChI |
InChI=1S/C17H13Cl2N3O3/c18-14-3-2-13(15(19)8-14)10-25-17-4-1-12(7-16(17)22(23)24)9-21-6-5-20-11-21/h1-8,11H,9-10H2 |
Clave InChI |
MCBCLOGSXGDSCJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CN2C=CN=C2)[N+](=O)[O-])OCC3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


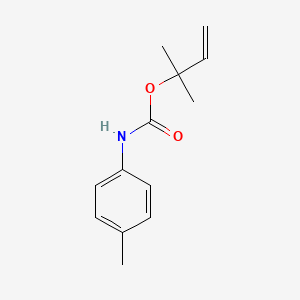
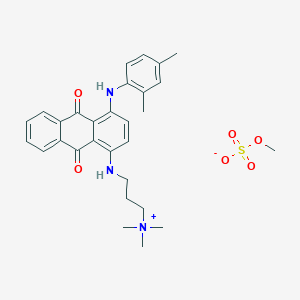
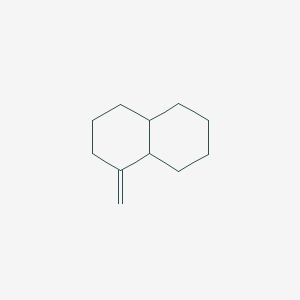
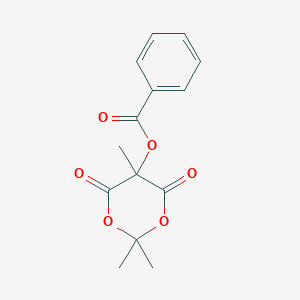
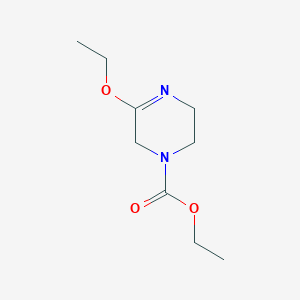
![(1S,4R)-1,2,7,7-Tetramethylbicyclo[2.2.1]hept-2-ene](/img/structure/B14621719.png)
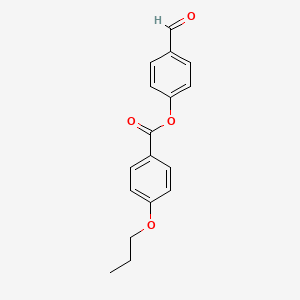

![Methyl 3-[benzyl-(benzyl-(2-methoxycarbonylethenyl)amino)diazenyl-amino]prop-2-enoate](/img/structure/B14621730.png)
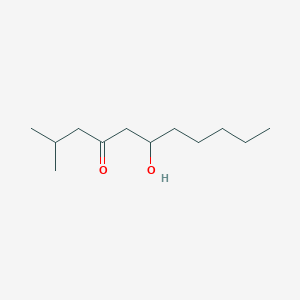
![2-[(2-Methylnaphthalen-1-yl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14621739.png)
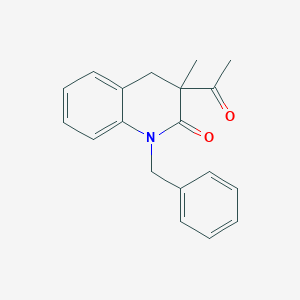
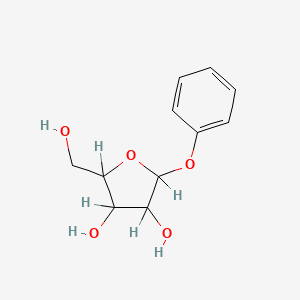
![1-[(Z)-[(2E)-1-(4-methoxyphenyl)-2-(methylcarbamothioylhydrazinylidene)ethylidene]amino]-3-methylthiourea](/img/structure/B14621774.png)
